5-(Hydroxymethyl)oxazolidin-2-one
Overview
Description
5-(Hydroxymethyl)oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO3. It is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly as antibacterial agents . The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a hydroxymethyl group attached to the fifth carbon.
Mechanism of Action
Target of Action
The primary targets of 5-(Hydroxymethyl)oxazolidin-2-one are bacterial ribosomes . This compound belongs to the oxazolidinone class of antibiotics, which are known for their unique mechanism of action . They are generally effective against multidrug-resistant Gram-positive bacteria .
Mode of Action
This compound: interacts with its targets by inhibiting protein synthesis . This is achieved by binding to the bacterial ribosomes, thereby preventing the formation of a functional 70S-initiation complex, which is an essential component of the protein synthesis process .
Biochemical Pathways
The action of This compound affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents bacteria from producing essential proteins, leading to a cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of This compound This suggests that the compound might have a broad distribution within the body .
Result of Action
The result of the action of This compound is the inhibition of bacterial growth . By preventing the formation of the 70S-initiation complex, the compound stops protein synthesis, which is essential for bacterial growth and survival .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the temperature can affect the yield of the compound . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Hydroxymethyl)oxazolidin-2-one are not fully understood yet. It is known that oxazolidinones, the class of compounds to which this compound belongs, have unique mechanisms of action. They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Other oxazolidinones have been shown to have potent activity against multidrug-resistant Gram-positive bacteria
Molecular Mechanism
They inhibit bacterial protein synthesis, making them effective against certain Gram-positive bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature . Additionally, the synthesis can be performed by treating N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of this compound often involves optimized processes to ensure high yield and purity. For instance, a commercially viable method includes the use of novel intermediates and specific reaction conditions to produce the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl group and the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted oxazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Hydroxymethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: A more potent oxazolidinone derivative with improved pharmacokinetic properties compared to linezolid.
Contezolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness: 5-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOFPBORRARMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437806 | |
Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-99-9 | |
Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7517-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0Y1RI8V40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of oxazolidinone antibacterial agents like linezolid, which contain the 5-(hydroxymethyl)oxazolidin-2-one moiety?
A1: Oxazolidinones like linezolid exert their antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. [, ] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and blocking the start of protein translation. [, ]
Q2: How does the structure of this compound derivatives relate to their antibacterial activity?
A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core structure can significantly impact antibacterial activity, potency, and selectivity. [, , ] For instance, replacing the morpholinyl ring in linezolid with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group resulted in FYL-67, a novel analog with enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Q3: What are the primary metabolic pathways of this compound derivatives like FYL-67 in humans and rats?
A3: In both humans and rats, FYL-67 undergoes phase I metabolism primarily through amide hydrolysis at the acetyl group, leading to the formation of 5-(aminomethyl)-3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)oxazolidin-2-one (M1). [] M1 can then be further oxidized to form 3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (M2). [] Interestingly, no significant species differences in metabolism were observed between rats and humans. []
Q4: Can you describe a method for synthesizing tedizolid phosphate, a clinically relevant oxazolidinone antibiotic, starting with this compound?
A4: While the provided research doesn't detail a complete synthesis of tedizolid phosphate from this compound, it does outline a method for preparing (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-ketone phosphate using (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one as a starting material. [] This method involves a four-step process with a mild reaction condition and simple aftertreatment, resulting in a high-purity product. []
Q5: How can the optical isomers of this compound derivatives be separated?
A5: Optical resolution of racemic mixtures of 3-alkyl-5-hydroxymethyl-oxazolidin-2-one derivatives can be achieved through enzymatic separation. [] This process involves reacting the racemic mixture with an esterifying compound (e.g., an ester, acid, or anhydride) in the presence of an immobilized enzyme. [] The enzyme selectively esterifies the R(-) isomer, allowing for the separation of the unchanged S(+) isomer from the reaction mixture. []
Q6: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for identifying and quantifying this compound derivatives, such as FYL-67 and its metabolites, in biological samples. [] This technique allows for the separation, detection, and structural elucidation of these compounds with high sensitivity and selectivity. []
Q7: What are the potential applications of chimeric compounds containing both 5-(hydroxymethyl)oxazolidinone and tetracyclic-quinolone moieties?
A7: Research suggests that these chimeric compounds demonstrate potent antibacterial activity against a broader range of Gram-positive and Gram-negative bacteria compared to their parent compounds. [] This expanded activity is attributed to their potential dual mode of action, inhibiting both bacterial topoisomerases IV and protein synthesis. [] This dual-targeting approach could lead to the development of novel antibacterial agents with enhanced efficacy and a lower risk of resistance development.
Q8: What is the significance of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a compound accessible from this compound derivatives?
A8: (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid serves as a crucial intermediate in the synthesis of HIV protease inhibitors. [] A synthetic route utilizing (4S,5S)-4-benzyl-5-hydroxymethyl oxazolidin-2-one, derived from this compound, provides an efficient and practical method for producing this valuable building block. []
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